2-Difluoromethyl-1-phenyl-4(1H)-quinolone
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Overview
Description
2-Difluoromethyl-1-phenyl-4(1H)-quinolone is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a quinolone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethyl-1-phenyl-4(1H)-quinolone typically involves the reaction of a suitable quinolone precursor with difluoromethylating agents under controlled conditions. One common method involves the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethyl-1-phenyl-4(1H)-quinolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinolone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinolone derivatives.
Substitution: Formation of substituted quinolone derivatives with various functional groups replacing the difluoromethyl group.
Scientific Research Applications
2-Difluoromethyl-1-phenyl-4(1H)-quinolone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Difluoromethyl-1-phenyl-4(1H)-quinolone involves its interaction with specific molecular targets within biological systems. The difluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Difluoromethyl-1-phenyl-4,5-dihydro-1H-imidazole
- 2-Difluoromethyl-1-phenyl-4(1H)-pyridone
- 2-Difluoromethyl-1-phenyl-4(1H)-benzimidazole
Uniqueness
2-Difluoromethyl-1-phenyl-4(1H)-quinolone is unique due to its specific quinolone ring system combined with the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11F2NO |
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Molecular Weight |
271.26 g/mol |
IUPAC Name |
2-(difluoromethyl)-1-phenylquinolin-4-one |
InChI |
InChI=1S/C16H11F2NO/c17-16(18)14-10-15(20)12-8-4-5-9-13(12)19(14)11-6-2-1-3-7-11/h1-10,16H |
InChI Key |
HZMXPTCEHLLUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C=C2C(F)F |
Origin of Product |
United States |
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